trans-2-Butenal diethyl acetal

Organic Synthesis Umpolung Chemistry 1,3-Diene Synthesis

Generic acetals fail to replicate the unique reactivity of trans-2-Butenal diethyl acetal in advanced synthesis. This specific α,β-unsaturated diethyl acetal is essential for established routes to erythromycin-class macrolide antibiotics, enabling the chiral epoxy-alcohol intermediate 2S,3S-epoxybutan-1-ol. It also serves as the exclusive precursor for 4-acetoxy-cis-crotonaldehyde diethyl acetal in tetrose sugar synthesis and provides unique umpolung reactivity with LICKOR superbase, generating 1-metallated-1-ethoxy 1,3-dienes at 89% yield for Diels-Alder and cycloaddition applications.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 10602-34-3
Cat. No. B082193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Butenal diethyl acetal
CAS10602-34-3
Synonyms1,1-diethoxybut-2-ene
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCOC(C=CC)OCC
InChIInChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+
InChIKeyZUMISMXLQDKQDS-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-2-Butenal Diethyl Acetal (CAS 10602-34-3): Procurement Specifications and Baseline Characteristics


Trans-2-butenal diethyl acetal (CAS 10602-34-3, also cataloged as 63511-92-2), commonly known as crotonaldehyde diethyl acetal or 1,1-diethoxybut-2-ene, is a specialized α,β-unsaturated acetal . Its molecular structure (C8H16O2, MW 144.21) incorporates both a protected carbonyl moiety and a trans-configured carbon-carbon double bond . This bifunctional architecture provides a distinct reactivity profile for advanced synthetic applications. Commercial material is typically supplied as a liquid with a technical-grade purity of 90% (refractive index n20/D 1.412, bp 146-150 °C, density 0.831 g/mL at 25 °C) .

Umpolung & Diene Reactivity α,β-unsaturated diethyl acetal enables acyl anion equivalents and 1,3-diene formation via LICKOR metalation.
Chiral Intermediate Access Reported precursor for 2S,3S-epoxybutan-1-ol (erythromycin) and DL-erythrose/threose synthesis.
Saturated Acetal Exclusion Specific alkene and diethyl acetal group required for metalation-elimination; not achievable with butanal or dimethyl analogs.

Why trans-2-Butenal Diethyl Acetal Cannot Be Substituted with Generic Acetals in Synthetic Workflows


Generic substitution of acetals in complex syntheses is rarely successful, as the reactivity of an acetal is dictated by the precise electronic and steric environment of its aglycone. Trans-2-butenal diethyl acetal presents a specific combination of a protected α,β-unsaturated aldehyde that is not replicated by saturated acetals (e.g., butanal diethyl acetal), shorter-chain unsaturated acetals (e.g., acrolein diethyl acetal), or its dimethyl analog [1]. The conjugated double bond enables a distinct metalation chemistry via the LICKOR superbase (e.g., sec-butyllithium/KOt-Bu), generating 1-metallated-1-ethoxy dienes that act as acyl anion equivalents [2]. This pathway is sterically and electronically dependent on the specific acetal structure; for example, the reaction outcome and yield with the diethyl acetal (89%) differ from other protecting group strategies . Consequently, attempts to replace this specific building block with a general-purpose acetal will alter reaction kinetics, regioselectivity, and final product yields, making precise procurement essential.

Butanal Diethyl Acetal (Saturated)

Lacks α,β-unsaturation; undergoes simple deprotonation instead of metalation-elimination. Umpolung and diene pathways are blocked.

Acrolein Diethyl Acetal (Shorter Chain)

Validated for cinnamaldehyde synthesis, not for erythromycin intermediate or tetrose sugar routes. Application mismatch may require process revalidation.

Crotonaldehyde Dimethyl Acetal

Altered steric and electronic profile shifts metalation selectivity; diene formation reactivity less established and may not replicate diethyl acetal outcomes.

Quantitative Evidence for trans-2-Butenal Diethyl Acetal (10602-34-3) in Synthetic Applications


Metalation with LICKOR Base: Generation of Acyl Anion Equivalents

The target compound demonstrates a distinct synthetic utility not observed with saturated acetals or other unsaturated analogs. Reaction of (E)-1,1-diethoxybut-2-ene with the LICKOR superbase (2 equiv sec-butyllithium/potassium tert-butoxide in THF at -95 °C) yields 1-metallated-1-ethoxy 1,3-dienes, which are synthetically equivalent to acyl anions [1]. This transformation exploits the specific α,β-unsaturation and the diethyl acetal protecting group. Under the same conditions, saturated butanal diethyl acetal would undergo simple deprotonation, not this specific metalation-elimination sequence, and the dimethyl acetal analog may exhibit different regioselectivity due to altered sterics [1].

LICKOR Metalation
Class-level
1-metallated-1-ethoxy 1,3-dienes (acyl anion equivalents)
THF, −95 °C, sec-BuLi/KOt-Bu
Unique umpolung disconnection; saturated acetals give deprotonation only.
Reaction specificity requires verification in target system.
Organic Synthesis Umpolung Chemistry 1,3-Diene Synthesis

Synthesis of 2S,3S-Epoxybutan-1-ol for Erythromycin Production

The compound is explicitly cited as a precursor in the preparation of 2S,3S-epoxybutan-1-ol, a crucial chiral intermediate in the total synthesis of the macrolide antibiotic erythromycin . While multiple pathways to this epoxy-alcohol exist, the use of trans-2-butenal diethyl acetal represents a specific and validated route . Alternative acetals, such as acrolein diethyl acetal, are employed for cinnamaldehyde syntheses , but are not documented for this specific erythromycin pathway. This application-specific validation distinguishes trans-2-butenal diethyl acetal from its in-class counterparts for this particular pharmaceutical supply chain.

Epoxy-alcohol Route
Cross-study comparable
Target: 2S,3S-epoxybutan-1-ol (erythromycin intermediate)
Acrolein acetal: cinnamaldehyde routes, not erythromycin
Literature-supported entry for macrolide synthesis; reduces process revalidation risk.
Route validation recommended for scale-up.
Pharmaceutical Intermediates Antibiotic Synthesis Epoxidation

Synthesis of 4-Acetoxy-cis-crotonaldehyde Diethyl Acetal in Carbohydrate Total Synthesis

Trans-2-butenal diethyl acetal serves as a starting material for the preparation of 4-acetoxy-cis-crotonaldehyde diethyl acetal, which is then used in the total synthesis of the tetrose sugars DL-erythrose and DL-threose [1]. The synthetic sequence proceeds via three steps from propargyl alcohol to the cis-crotonaldehyde derivative, followed by cis-hydroxylation to give the carbohydrate framework [1]. This demonstrates the compound's utility in stereoselective carbohydrate synthesis, a role not fulfilled by saturated acetals (e.g., butanal diethyl acetal) which lack the necessary alkene functionality for subsequent functionalization.

Tetrose Sugar Precursor
Reported
Target: 4-acetoxy-cis-crotonaldehyde acetal → DL-erythrose/threose
Saturated acetal: lacks alkene for dihydroxylation
Alkene functionality essential for carbohydrate framework; saturated analogs unusable.
Multi-step synthesis; check stereochemical outcome.
Carbohydrate Chemistry Total Synthesis Chiral Building Blocks

Conjugate-Elimination Route to Functionalized 1,3-Dienes

The compound serves as a precursor for the synthesis of functionalized 1,3-dienes via a conjugate-elimination pathway [1]. In this sequence, 1,1-diethoxybut-2-ene reacts with electrophiles in the presence of the LICKOR base to yield 1-substituted 1-ethoxy dienes [1]. These dienes are valuable building blocks for cycloaddition reactions. In contrast, the corresponding saturated acetal, butanal diethyl acetal, lacks the necessary α,β-unsaturation for this elimination and would not yield a conjugated diene product. The dimethyl acetal analog (crotonaldehyde dimethyl acetal) has been studied for metal-hydrogen exchange versus nucleophilic addition, but its application in this specific diene synthesis is less established compared to the diethyl acetal [2].

1,3-Diene Formation
Reported
Target: 1-substituted 1-ethoxy dienes via conjugate-elimination
Dimethyl acetal: different metalation reactivity; saturated analog no diene
Enables Diels-Alder building block scope beyond saturated or dimethyl acetals.
Verify diene substitution pattern under specific electrophile.
Diels-Alder Precursors Conjugate Elimination 1,3-Diene Synthesis

trans-2-Butenal Diethyl Acetal: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Erythromycin and Macrolide Antibiotics

Trans-2-butenal diethyl acetal is a validated precursor for the chiral epoxy-alcohol intermediate 2S,3S-epoxybutan-1-ol . Procurement of this specific acetal, rather than a generic alternative, directly supports established synthetic routes to erythromycin and related macrolide antibiotics, minimizing process re-validation and ensuring compatibility with existing production protocols .

Generation of Acyl Anion Equivalents via Umpolung

For synthetic chemists requiring acyl anion equivalents, this compound offers a unique reactivity with the LICKOR superbase to yield 1-metallated-1-ethoxy 1,3-dienes [1]. This umpolung strategy is not accessible with saturated acetals, making the procurement of this specific α,β-unsaturated diethyl acetal essential for executing this particular synthetic disconnection [1].

Stereoselective Synthesis of Rare Carbohydrates

As a precursor to 4-acetoxy-cis-crotonaldehyde diethyl acetal, the target compound enables the total synthesis of the tetrose sugars DL-erythrose and DL-threose [2]. This application is unique to unsaturated acetals and is critical for research and production involving chiral carbohydrate building blocks, providing a clear differentiation from saturated acetal alternatives [2].

Preparation of Functionalized 1,3-Dienes for Cycloadditions

The compound's ability to undergo conjugate-elimination with LICKOR base to form 1-substituted-1-ethoxy dienes provides a direct entry to valuable building blocks for Diels-Alder and other cycloaddition reactions [3]. This specific reactivity profile is not shared by saturated acetals and is less well-defined for the corresponding dimethyl acetal, making this diethyl acetal the preferred choice for this transformation [3].

Application
Selection Property
Validation Focus
Macrolide Antibiotic Intermediates
Reported chiral epoxy-alcohol synthetic route
Compatibility assessment with erythromycin process
Acyl Anion Umpolung Chemistry
α,β-unsaturated acetal for metalation-elimination
LICKOR superbase reactivity & selectivity verification
Tetrose Sugar Synthesis
Alkene functionalization for stereoselective dihydroxylation
Evaluate tetrose formation efficiency and selectivity
Functionalized 1,3-Dienes
Conjugate-elimination capability to form dienes
Diene formation efficiency vs. dimethyl acetal analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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